![molecular formula C21H21N3O5S3 B3011439 (E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1100753-24-9](/img/structure/B3011439.png)
(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrrolidine ring, a carbonyl group, an imino group, and a benzo[d]thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene and pyrrolidine rings, along with the carbonyl, imino, and benzo[d]thiazole groups, would contribute to the overall structure .Scientific Research Applications
- The compound is synthesized through a four-step protocol starting from commercially available 2-allylphenol . The synthetic steps include nitration , selective bromination , allylation , and reduction of the nitro group . The yields achieved in this study are good to excellent .
- Compound 1c (with the catechol moiety) exhibits strong competitive inhibition activity against mushroom tyrosinase . Its IC50 values are 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .
- The compound has been studied for its photophysical properties. It undergoes fast relaxation from the excited state to the ground state due to intramolecular energy transfer between functional groups, emitting light with a significant redshift .
- A series of novel compounds, including this one, were designed and synthesized as potential small-molecule anticancer agents . The modification of substitution in the quinazolin-4(3H)-one moiety was a focus .
Synthesis and Chemical Properties
Tyrosinase Inhibition
Photophysical Properties
Anticancer Potential
properties
IUPAC Name |
methyl 3-prop-2-enyl-2-(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S3/c1-3-10-23-15-9-8-14(20(26)29-2)13-17(15)31-21(23)22-19(25)16-6-4-11-24(16)32(27,28)18-7-5-12-30-18/h3,5,7-9,12-13,16H,1,4,6,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRRAVVLCAHQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate |
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